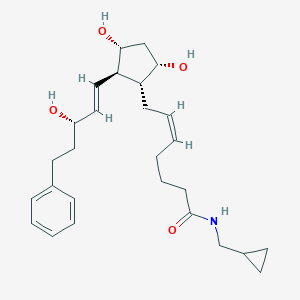
17-苯基三降丙酸 F2α 环丙基甲基酰胺
描述
N-Cyclopropyl Methyl Bimatoprost is a useful reagent for developing methods for treating epithelial-related conditions including hair loss. N-Cyclopropyl Methyl Bimatoprost is also an analog of Bimatoprost, an synthetic prostamide and structurally related to prostaglandin F2α.
Prostaglandin F2α (PGF2α) activates the FP receptor, promoting smooth muscle contraction and luteolysis. 17-phenyl trinor PGF2α binds the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. It is produced in vivo by the hydrolysis of 17-phenyl trinor PGF2α ethyl amide. 17-phenyl trinor PGF2α ethyl amide is used to reduce intraocular pressure related to glaucoma. 17-phenyl trinor PGF2α cyclopropyl methyl amide is a lipophilic analog of 17-phenyl trinor PGF2α. Amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
科学研究应用
眼科:青光眼治疗
该化合物是 17-苯基三降丙酸 F2α 的脂溶性类似物,用于眼科以降低与青光眼相关的眼内压 。它激活 FP 受体,促进平滑肌收缩,这有助于房水从眼球中流出,从而降低眼压。
生殖生物学:黄体溶解诱导
在生殖生物学中,该化合物与绵羊黄体细胞上的 FP 受体具有高亲和力,诱导黄体溶解 。这个过程对于黄体退化至关重要,黄体退化是生殖周期的重要步骤。
脂类生物化学:前药设计
前列腺素酰胺,例如该化合物,可以作为前药。它们被设计为在某些组织中水解,生成具有治疗作用的生物活性游离酸 。
生物活性
17-Phenyl trinor prostaglandin F2α cyclopropyl methyl amide, an analog of prostaglandin F2α (PGF2α), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 17-phenyl trinor PGF2α cyclopropyl methyl amide can be represented as follows:
- Molecular Weight : 441.6 g/mol
- CAS Number : 1138395-10-4
17-Phenyl trinor PGF2α cyclopropyl methyl amide primarily exerts its biological effects by binding to the FP receptor , which is a subtype of prostaglandin receptors. This binding activates various intracellular signaling pathways leading to physiological responses such as:
- Smooth Muscle Contraction : Similar to PGF2α, it promotes smooth muscle contraction in various tissues, including the uterus and blood vessels.
- Luteolysis : It plays a crucial role in the degradation of the corpus luteum in reproductive physiology.
- Aqueous Humor Outflow : In ocular applications, it enhances aqueous humor outflow, thereby reducing intraocular pressure (IOP), making it relevant for glaucoma treatment .
1. Potency and Efficacy
Research indicates that 17-phenyl trinor PGF2α cyclopropyl methyl amide has a relative potency of 756% compared to PGF2α when binding to ovine luteal cells. This high potency suggests its potential utility in clinical applications where prostaglandin activity is desired.
2. Aqueous Humor Dynamics
Studies have shown that prostaglandin analogs, including this compound, increase aqueous humor outflow through:
- Relaxation of ciliary muscle fibers.
- Disruption of extracellular matrix turnover within the trabecular meshwork .
This mechanism contributes significantly to the lowering of IOP in glaucoma patients.
3. Side Effects and Considerations
While effective in treating conditions like glaucoma, prostaglandin analogs can have side effects such as:
- Eyelash growth.
- Changes in iris pigmentation.
These side effects are noteworthy in cosmetic applications where eyelash enhancement is marketed .
Table 1: Summary of Key Studies on Biological Activity
属性
IUPAC Name |
(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)/b6-1-,17-16+/t22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQJJFOXZIFFM-SKHQJWOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138395-10-4 | |
| Record name | (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138395-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















